molecular formula C19H23NO4 B14080993 8-Demethoxycephatonine

8-Demethoxycephatonine

Cat. No.: B14080993
M. Wt: 329.4 g/mol
InChI Key: AGDDESLMCZYSBZ-RBUKOAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: 8-Demethoxycephatonine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to study its different biological activities .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .

Comparison with Similar Compounds

  • Salutaridine
  • Dauricumine
  • Cheilanthifoline
  • Dauriporphine

Comparison: 8-Demethoxycephatonine is unique among these compounds due to its specific anti-osteoclastogenic properties. While other isoquinoline alkaloids like salutaridine and dauricumine also exhibit biological activities, this compound’s ability to inhibit osteoclast formation sets it apart .

Properties

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

(1S,10R)-5-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one

InChI

InChI=1S/C19H23NO4/c1-20-7-6-18-10-15(22)17(24-3)11-19(18,20)5-4-12-8-14(21)16(23-2)9-13(12)18/h8-9,11,21H,4-7,10H2,1-3H3/t18-,19+/m0/s1

InChI Key

AGDDESLMCZYSBZ-RBUKOAKNSA-N

Isomeric SMILES

CN1CC[C@@]23[C@@]1(CCC4=CC(=C(C=C42)OC)O)C=C(C(=O)C3)OC

Canonical SMILES

CN1CCC23C1(CCC4=CC(=C(C=C42)OC)O)C=C(C(=O)C3)OC

Origin of Product

United States

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